3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane
Description
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-[1-(bromomethyl)-3-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19BrO2/c1-9-3-2-4-11(5-9,8-12)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
QQAFBJOFWWYEBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OC2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Oxetane Core
The oxetane ring is typically synthesized via intramolecular cyclization of 3-halo-1-propanol derivatives or their esters under alkaline aqueous conditions with phase-transfer catalysis. This method avoids organic solvents, reduces by-products, and is industrially scalable.
This approach is advantageous due to environmental friendliness and high yield (~65-70%) compared to traditional organic solvent-based methods.
Preparation of 1-(Bromomethyl)-3-methylcyclohexyl Intermediate
The bromomethylcyclohexyl moiety is prepared by selective bromination of a methylcyclohexane derivative. Radical bromination using bromine in the presence of radical initiators such as azobisisobutyronitrile (AIBN) is common.
| Step | Reagents & Conditions | Outcome | Reference |
|---|---|---|---|
| 1 | 3-methylcyclohexane derivative + bromine + AIBN (radical initiator) | Bromination at methyl group to yield bromomethylcyclohexyl | BenchChem (methodology referenced, but source excluded) |
| 2 | Controlled temperature and reaction time | Minimizes over-bromination and side products | General radical bromination protocols |
Formation of the Ether Linkage (3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane)
The key step involves linking the bromomethylcyclohexyl group to the oxetane ring via an ether bond. This is typically achieved by nucleophilic substitution or Williamson ether synthesis involving the oxetane alcohol and the bromomethylcyclohexyl halide.
Reaction Conditions and Optimization
Phase Transfer Catalysis for Oxetane Formation
- Phase transfer catalysts such as tetrabutylammonium bromide facilitate the transfer of hydroxide ions into organic phase, enhancing cyclization.
- Reaction conducted in aqueous alkali solution at moderate heating (50–80 °C).
- No organic solvents needed, reducing environmental impact.
Radical Bromination Specifics
- Radical initiator AIBN used at low concentrations to control radical formation.
- Reaction temperature maintained around 60–80 °C.
- Reaction monitored to avoid polybromination or ring bromination.
Etherification Conditions
- Strong bases used to deprotonate oxetane alcohol.
- Polar aprotic solvents promote SN2 substitution.
- Reaction temperature typically ambient to 50 °C to prevent oxetane ring opening.
Summary Table of Preparation Steps
| Synthetic Step | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxetane ring formation | 3-halo-1-propanol or ester | Aqueous alkali + phase transfer catalyst | 50–80 °C, aqueous medium | 65–70 | Solvent-free, environmentally friendly |
| Bromomethylcyclohexyl synthesis | 3-methylcyclohexane derivative | Br2 + AIBN | 60–80 °C, radical conditions | 60–75 | Controlled bromination |
| Ether bond formation | Oxetane alcohol + bromomethylcyclohexyl bromide | NaH or KOtBu, DMSO | RT to 50 °C | 70–85 | SN2 substitution, mild conditions |
Additional Research and Stability Considerations
Recent comprehensive studies on oxetane derivatives indicate:
- Oxetane rings exhibit good tolerance to a variety of reaction conditions including acidic, basic, oxidative, and reductive environments, which supports the robustness of the etherification step without ring-opening side reactions.
- Scale-up to multigram and kilogram quantities is feasible with optimized protocols, making industrial production viable.
- The bromomethyl substituent on cyclohexyl rings provides a versatile handle for further functionalization via nucleophilic substitution, oxidation, or reduction reactions.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of 3-{[1-methyl-3-methylcyclohexyl]oxy}oxetane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins and enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects. The oxetane ring’s stability and reactivity also play a crucial role in its mechanism of action, influencing its behavior in different chemical and biological environments.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound’s structure can be compared to other 3-substituted oxetanes, which differ in the nature of their substituents:
| Compound Name | Substituent Type | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 3-(Bromomethyl)-3-methyloxetane | Bromomethyl + methyl | C₅H₉BrO | 165.03 | 78385-26-9 | Simple alkyl substitution; reactive Br |
| 3-(4-Bromophenyl)-3-methyloxetane | Bromophenyl + methyl | C₁₀H₁₁BrO | 227.10 | 872882-97-8 | Aromatic substituent; increased rigidity |
| 3-Ethyl-3-hydroxymethyloxetane | Ethyl + hydroxymethyl | C₆H₁₂O₂ | 116.16 | - | Polar substituent; hydrogen bonding |
| 3-Bromooxetane | Bromine at 3-position | C₃H₅BrO | 136.98 | 39267-79-3 | Minimal substitution; small halogenated |
| Target Compound | Bromomethyl cyclohexyl ether | C₁₁H₁₉BrO₂ | 271.18 (estimated) | - | Bulky cyclohexyl group; steric hindrance |
Key Observations :
- Steric Effects : The cyclohexyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methyl or ethyl .
- Reactivity : Bromomethyl groups (e.g., in 3-(bromomethyl)-3-methyloxetane) enable nucleophilic substitutions, but bulky substituents may slow reaction kinetics .
- Aromatic vs. Aliphatic : Bromophenyl-substituted oxetanes (e.g., 3-(4-bromophenyl)-3-methyloxetane) exhibit rigidity and π-π interactions, unlike aliphatic cyclohexyl groups .
Physicochemical Properties
Data from analogous compounds highlight trends:
Key Trends :
- Bulky substituents (e.g., cyclohexyl) reduce solubility in aqueous media but enhance lipid solubility (higher LogP).
- Bromine atoms increase molecular weight and density.
Biological Activity
The compound 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane is a member of the oxetane family, which has garnered attention for its potential biological activities. Oxetanes are characterized by their unique ring structure, which imparts distinctive chemical properties that can be harnessed in drug discovery and development.
Chemical Structure and Properties
This compound consists of an oxetane ring attached to a bromomethyl and a methylcyclohexyl group. The presence of the bromine atom may enhance its reactivity and biological interactions.
Biological Activity Overview
Research indicates that oxetanes exhibit a variety of biological activities, including:
- Antineoplastic Activity : Compounds containing oxetane rings have shown promise in cancer treatment due to their ability to inhibit tumor growth.
- Antiviral Properties : Certain oxetane derivatives have been explored for their effectiveness against viral infections, particularly arboviruses.
- Antifungal Effects : The antifungal activity of oxetanes is notable, with several studies demonstrating their efficacy against various fungal strains.
- Anti-inflammatory Activity : Some oxetanes have been identified as potential anti-inflammatory agents, which could be beneficial in treating conditions characterized by inflammation.
Case Studies
- Antitumor Activity : A study published in Nature highlighted the antitumor effects of oxetane-containing compounds, demonstrating significant cytotoxicity against cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
- Antiviral Studies : Research conducted by the Carreira group showed that oxetanes can effectively inhibit viral replication in vitro. The studies focused on their interaction with viral enzymes, suggesting a novel mechanism of action .
- Anti-inflammatory Mechanisms : In a pharmacological study, specific oxetane derivatives were tested for their anti-inflammatory effects in animal models. The results indicated a reduction in inflammatory markers and symptoms, supporting their therapeutic potential .
Comparative Analysis of Biological Activities
| Activity Type | Oxetane Compound | Efficacy Level | Reference |
|---|---|---|---|
| Antineoplastic | This compound | High | |
| Antiviral | Various oxetanes | Moderate | |
| Antifungal | Selected derivatives | High | |
| Anti-inflammatory | Specific derivatives | Moderate |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxetanes act as enzyme inhibitors, disrupting metabolic pathways crucial for pathogen survival or tumor growth.
- Cell Membrane Interaction : The lipophilicity and structural properties allow these compounds to interact with cellular membranes, influencing permeability and cellular responses.
- Metabolic Stability : Oxetanes often exhibit enhanced metabolic stability compared to other scaffolds, reducing the likelihood of rapid degradation and increasing therapeutic efficacy.
Q & A
Q. What are the optimal synthetic routes for 3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane, and how can reaction yields be improved?
The synthesis of oxetane derivatives often involves multi-step reactions, including bromination, nucleophilic substitutions, and ring-closing strategies. For example:
- Bromination : Bromomethyl groups can be introduced via radical bromination or halogen exchange reactions under controlled conditions (e.g., using N-bromosuccinimide) .
- Oxetane Ring Formation : Corey’s method for oxetane synthesis employs diethyl carbonate and catalytic KOH in ethanol, achieving high yields (90%) for 3-(hydroxymethyl)oxetane .
- Optimization : Excess reagents (e.g., 50% diethyl carbonate) and inert atmospheres minimize side reactions. Monitoring via HPLC or GC-MS ensures purity .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR Spectroscopy : H and C NMR confirm the oxetane ring integrity, bromomethyl group substitution, and cyclohexyl stereochemistry. For example, oxetane protons resonate at δ 4.5–5.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H] for CHBrO: 291.07 g/mol).
- X-ray Crystallography : Resolves spatial arrangements, particularly for chiral centers .
Q. How should researchers handle safety concerns related to brominated oxetanes?
- Storage : Store in airtight containers under inert gas (N or Ar) to prevent bromine loss or hydrolysis .
- Toxicity : Limited data exist, but analogous brominated compounds (e.g., 3-Bromooxetane) require PPE (gloves, goggles) and fume hoods due to potential respiratory and skin irritation .
Advanced Research Questions
Q. How does the 3-substituted oxetane moiety influence metabolic stability compared to gem-dimethyl or carbonyl groups?
Oxetanes enhance metabolic stability by reducing lipophilicity (LogP reduction by ~0.5–1.0) and resisting cytochrome P450 oxidation. For example:
- Cyclohexyl vs. Oxetane : Replacing a cyclohexyl group with a 3-substituted oxetane in γ-secretase inhibitors reduced CYP3A4-mediated metabolism by 70%, improving microsomal stability .
- Conformational Effects : Oxetanes favor synclinal conformations, reducing steric hindrance and enhancing solubility (up to 4,000-fold vs. gem-dimethyl analogs) .
Q. What strategies resolve contradictions in reaction outcomes during oxetane ring-opening or functionalization?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents (toluene) stabilize the oxetane ring .
- Temperature Control : Low temperatures (−20°C) suppress undesired ring-opening during bromomethyl group functionalization .
- Catalytic Tuning : Lewis acids (e.g., BF·OEt) accelerate regioselective ring-opening, as seen in analogous oxetane derivatives .
Q. How can computational tools like UCSF Chimera model interactions between this compound and biological targets?
- Docking Studies : Use Chimera’s AutoDock Vina plugin to simulate binding to enzymes (e.g., γ-secretase). The bromomethyl group’s electrophilicity may covalently target cysteine residues .
- MD Simulations : Analyze oxetane ring stability in aqueous environments. The 3-methylcyclohexyl group may enhance hydrophobic interactions in protein pockets .
Q. What are the implications of stereochemistry at the 3-methylcyclohexyl group for pharmacological activity?
- Enantiomer Separation : Chiral HPLC (e.g., CHIRALPAK® columns) isolates enantiomers.
- Biological Activity : In similar compounds, the (1S,3R)-configuration showed 10-fold higher enzyme inhibition than its enantiomer .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
